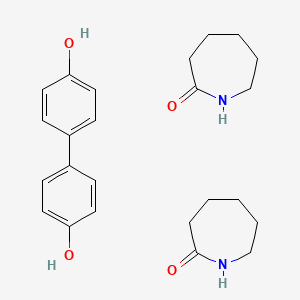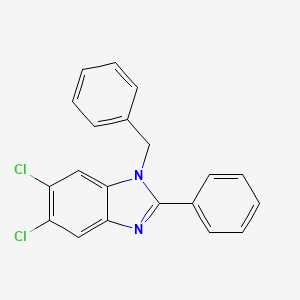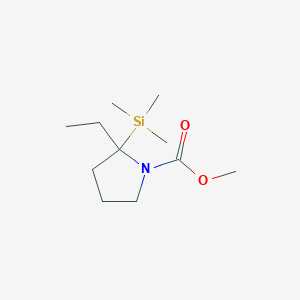![molecular formula C35H29NO B12614381 (1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one CAS No. 647852-08-2](/img/structure/B12614381.png)
(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butenone backbone with phenyl and triphenylmethylamino substituents, making it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones, followed by the introduction of the triphenylmethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids as catalysts, along with controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process would include rigorous purification steps such as recrystallization or chromatography to achieve high purity levels necessary for its applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic uses and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-ol: A similar compound with a hydroxyl group instead of a carbonyl group.
(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-amine: Features an amine group, offering different reactivity and applications.
Uniqueness
What sets (1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
647852-08-2 |
|---|---|
Fórmula molecular |
C35H29NO |
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
(1S)-1,4-diphenyl-1-(tritylamino)but-3-en-2-one |
InChI |
InChI=1S/C35H29NO/c37-33(27-26-28-16-6-1-7-17-28)34(29-18-8-2-9-19-29)36-35(30-20-10-3-11-21-30,31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-27,34,36H/t34-/m0/s1 |
Clave InChI |
JBWCCMHFUZQPRD-UMSFTDKQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C=CC(=O)[C@H](C2=CC=CC=C2)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C(C2=CC=CC=C2)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)


![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)
![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)



![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)

![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)
